molecular formula C16H13N3S2 B14939952 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B14939952
M. Wt: 311.4 g/mol
InChI Key: PPLWUMMAKYQHRM-UHFFFAOYSA-N
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Description

This compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3]benzothiazoles, characterized by a fused triazole and benzothiazole core. The 3-position is substituted with a (4-methylbenzyl)sulfanyl group, contributing to its structural uniqueness. Its molecular formula is C₁₆H₁₃N₃S₂ (molecular weight: 311.43 g/mol) . Such derivatives are synthesized via condensation reactions between aminomercaptotriazoles and hydrazonoyl halides or via Huisgen cyclization . These compounds are explored for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula

C16H13N3S2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole

InChI

InChI=1S/C16H13N3S2/c1-11-6-8-12(9-7-11)10-20-15-17-18-16-19(15)13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3

InChI Key

PPLWUMMAKYQHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 4-methylbenzyl chloride with 1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: It has shown promise in the treatment of cancer, inflammation, and neurological disorders due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and urease, leading to its therapeutic effects. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

3-[(3-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • Structure : Differs only in the position of the methyl group on the benzyl substituent (3-methyl vs. 4-methyl).
  • Properties : Shares the same molecular formula (C₁₆H₁₃N₃S₂ ) and weight (311.43 g/mol) as the target compound. Isomeric differences may influence solubility and receptor binding due to steric or electronic effects .
3-(4-Hexyloxyphenyl)-1,2,4-triazolo[3,4-b]benzothiazole
  • Structure : Features a hexyloxyphenyl group instead of 4-methylbenzylsulfanyl.
  • Synthesis : Prepared via Huisgen cyclization between 5-(4-hexyloxyphenyl)tetrazole and chlorobenzothiazole .
  • Structural Features: Planar triazolobenzothiazole framework with a 53.34° dihedral angle between the benzothiazole and phenyl ring.
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • Structure : Substituted with a bulkier benzhydryl group (C₂₁H₁₅N₃S₂ , MW: 373.49 g/mol).
  • Impact : Increased steric bulk may reduce solubility but improve binding affinity to hydrophobic enzyme pockets .

Compounds with Varied Fused Ring Systems

Triazolo[3,4-b][1,3,4]thiadiazines
  • Example : 6-(4-Methoxyphenyl)-3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.
  • Activity : Demonstrates potent alkaline phosphatase inhibition and antiproliferative effects against breast cancer cell lines (MCF-7, MDA-MB-231), surpassing ampicillin in antibacterial activity .
Triazolo[4,3-b]tetrazines
  • Example : 3-Aryl-1-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines.
  • Synthesis : One-pot multicomponent reactions using phenacyl bromides or coumarins. These compounds exhibit enhanced bioactivity due to synergistic effects of fused rings and substituents .

Halogen-Substituted Derivatives

8-Chloro-7-fluoro-1-[4-methylphenyl]sulfonyl-1,9a-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • Structure : Incorporates chlorine and fluorine atoms, increasing electronegativity.
  • Activity : Shows moderate antioxidant activity, with compound TZ-5 outperforming ascorbic acid in inhibition assays .
3-[(2-(2,4-Dichlorophenoxy)ethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • Structure: Contains a dichlorophenoxyethyl group (C₁₆H₁₁Cl₂N₃OS₂, MW: 396.30 g/mol).

Biological Activity

3-[(4-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzothiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

C15H14N4S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{S}_2
PropertyValue
Molecular Weight302.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole and triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial enzyme functions or disruption of cell wall synthesis.

Case Study: A study on a series of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: The compound 2-(4-amino-3-methylphenyl)benzothiazole was found to exhibit nanomolar activity against human breast cancer cell lines. Structure-activity relationship (SAR) studies highlighted the importance of specific substituents for enhancing anticancer activity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
  • Cell Signaling Interference: It could disrupt signaling pathways critical for cell proliferation and survival.
  • DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects.

Research Findings

Recent studies have focused on synthesizing and testing various derivatives of triazolo[3,4-b][1,3]benzothiazole for their biological activities. These investigations often involve evaluating the compounds against different cancer cell lines and assessing their cytotoxic effects.

Table 2: Summary of Biological Activities

Activity TypeEfficacy LevelReference
AntimicrobialModerate to High
AnticancerHigh (nanomolar range)
CytotoxicitySignificant

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